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Compound of Interest

Compound Name: Creosol-d4

Cat. No.: B1482690

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creosol (2-methoxy-4-methylphenol) is a naturally occurring aromatic compound found in wood
creosote, and it serves as a valuable building block in the synthesis of various pharmaceutical
agents and fine chemicals. Isotopic labeling, particularly with deuterium, is a common strategy
in drug development to study metabolism, reaction mechanisms, and to potentially improve
pharmacokinetic profiles. Creosol-d4, a deuterated analog of creosol, is therefore a compound
of significant interest.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural
elucidation and purity assessment of organic molecules. This document provides detailed
application notes and experimental protocols for the comprehensive characterization of
Creosol-d4 using a suite of modern NMR techniques. For the purpose of this document,
Creosol-d4 is defined as 2-methoxy-4-methylphenol-d4, with deuterium atoms replacing the
protons on the aromatic ring and the hydroxyl group.

Predicted NMR Data for Creosol-d4

The deuteration of the aromatic ring and the hydroxyl group significantly simplifies the *H NMR
spectrum and introduces characteristic changes in the 33C NMR spectrum. The following tables
summarize the expected chemical shifts for Creosol-d4.
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Table 1: Predicted *H NMR Chemical Shifts for Creosol-

d4
Predicted Chemical
Assignment Shift (6) ppm Multiplicity Integration
(CDCIs)
-OCHs 3.87 S 3H
Ar-CHs 2.32 S 3H

Table 2: Predicted **C NMR Chemical Shifts for Creosol-

d4
Assignment Predicted Chemical Shift EE
(3) ppm (CDCI3)

C-OH 145.0 Quaternary
C-OCHs 146.5 Quaternary

C-CHs 1295 Quaternary

Ar-CD 110.5 Low intensity triplet
Ar-CD 114.8 Low intensity triplet
Ar-CD 121.0 Low intensity triplet
-OCHs 55.8 Positive

Ar-CHs 21.2 Positive

Note: Chemical shifts are estimated based on data for unlabeled creosol and may vary slightly

depending on experimental conditions. The signals for deuterated carbons (Ar-CD) will be

significantly broader and less intense due to quadrupolar relaxation and C-D coupling.

Experimental Protocols
Sample Preparation

» Weigh approximately 5-10 mg of Creosol-d4 into a clean, dry NMR tube.
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e Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCIs).

o Cap the NMR tube and gently agitate to ensure complete dissolution of the sample.

1D NMR Spectroscopy

3.2.1 *H NMR Spectroscopy
o Objective: To identify and quantify the proton-bearing functional groups.
e Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

o Key Parameters:

o

Spectral Width: 0-12 ppm

[¢]

Number of Scans: 16-64 (signal averaging to improve signal-to-noise)

[¢]

Relaxation Delay (d1): 5 seconds (to allow for full relaxation of nuclei)

[e]

Acquisition Time: 2-4 seconds

3.2.2 3C NMR Spectroscopy

» Objective: To identify all unique carbon environments in the molecule.

e Pulse Program: Standard proton-decoupled 13C experiment (e.g., 'zgpg30' on Bruker
instruments).

o Key Parameters:

[e]

Spectral Width: 0-200 ppm

o

Number of Scans: 1024 or more (due to the low natural abundance of 13C)

[¢]

Relaxation Delay (d1): 2 seconds

[e]

Acquisition Time: 1-2 seconds

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1482690?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

3.2.3 DEPT-135 Spectroscopy
e Objective: To differentiate between CH, CHz, and CHs groups.
e Pulse Program: DEPT-135 (Distortionless Enhancement by Polarization Transfer).
o Key Parameters:

o Spectral Width: 0-200 ppm

o Number of Scans: 256-512

o Relaxation Delay (d1): 2 seconds
e Interpretation:

o CHs groups appear as positive signals.

o CH:z groups appear as negative signals.

o CH groups appear as positive signals.

o Quaternary carbons are not observed.

2D NMR Spectroscopy

3.3.1 COSY (Correlation Spectroscopy)

o Objective: To identify proton-proton spin coupling networks. For Creosol-d4, this experiment
is expected to show no cross-peaks due to the absence of H-H coupling. It serves as a
confirmation of the deuteration pattern.

e Pulse Program: Standard COSY experiment (e.g., 'cosygpgf' on Bruker instruments).
o Key Parameters:
o Spectral Width (F1 and F2): 0-12 ppm

o Number of Increments (F1): 256-512
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o Number of Scans per Increment: 2-4
3.3.2 HSQC (Heteronuclear Single Quantum Coherence)

o Objective: To identify direct one-bond correlations between protons and carbons.[1][2][3][4]

[5]

e Pulse Program: Standard HSQC experiment with gradient selection (e.g.,
'hsqcedetgpsisp2.3' on Bruker instruments for edited HSQC).

o Key Parameters:

[¢]

Spectral Width (F2 - *H): 0-12 ppm

[e]

Spectral Width (F1 - $3C): 0-200 ppm

o

Number of Increments (F1): 128-256

[¢]

Number of Scans per Increment: 4-8
o Expected Correlations:
o Cross-peak between the -OCHs protons and the -OCHs carbon.
o Cross-peak between the Ar-CHs protons and the Ar-CHs carbon.
3.3.3 HMBC (Heteronuclear Multiple Bond Correlation)

o Objective: To identify long-range (2-3 bond) correlations between protons and carbons,
which is crucial for establishing the connectivity of the molecular skeleton.[1][5][6][7]

e Pulse Program: Standard HMBC experiment with gradient selection (e.g., 'hmbcgplpndqgf' on
Bruker instruments).

o Key Parameters:
o Spectral Width (F2 - *H): 0-12 ppm

o Spectral Width (F1 - 13C): 0-200 ppm
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o Number of Increments (F1): 256-512

o Number of Scans per Increment: 8-16

o Long-range coupling delay optimized for J = 8 Hz.
o Expected Key Correlations:

o -OCHs protons to the C-OCHs quaternary carbon.

o Ar-CHs protons to the C-CHs quaternary carbon and adjacent deuterated aromatic
carbons.

Data Presentation
Table 3: Summary of Expected 2D NMR Correlations for
Creosol-d4

. . . Key HMBC
Proton Signal (6 COSY Correlations  HSQC Correlation .
Correlations (**C o
ppm) (5 ppm) (**C 6 ppm)
ppm)
3.87 (-OCHs) None 55.8 146.5 (C-OCHs)
129.5 (C-CHs), ~121.0
2.32 (Ar-CHs) None 21.2 (Ar-CD), ~110.5 (Ar-
CD)
Visualizations

Logical Workflow for NMR Characterization of Creosol-
d4
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Data Analysis and Structure Confirmation
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Caption: Workflow for the NMR-based structural characterization of Creosol-d4.
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Signaling Pathway for Structural Elucidation of Creosol-
d4 via NMR

Proton Signals
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Caption: Key 2D NMR correlations for the structural confirmation of Creosol-d4.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for the NMR
Spectroscopic Characterization of Creosol-d4]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1482690#nmr-spectroscopy-techniques-for-
creosol-d4-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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